molecular formula C23H27N3O2S B2676085 N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893788-40-4

N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No. B2676085
CAS RN: 893788-40-4
M. Wt: 409.55
InChI Key: NJGNCUPSIUENFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-methoxyphenyl)acetamide” is a chemical compound with the formula C9H11NO2 . It is also known by other names such as o-Acetanisidide, o-Methoxyacetanilide, 2’-Methoxyacetanilide, o-Acetanisidine, N-Acetyl-O-anisidine, Aceto-o-anisidine, Acetanilide, 2’-methoxy-, 2-Methoxyacetanilide, Acetyl-O-anisidine, 2- (Acetylamino)anisole, NSC 4004, Anisidide, o-acet- .


Molecular Structure Analysis

The molecular structure of “N-(2-methoxyphenyl)acetamide” is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“N-(2-methoxyphenyl)acetamide” has a molecular weight of 165.1891 . The enthalpy of formation of solid at standard conditions is -1068. kJ/mol and the enthalpy of combustion of solid at standard conditions is -4046.1 ± 1.5 kJ/mol .

Scientific Research Applications

Synthesis Techniques

Spiro compounds, including those related to benzo[h]quinazoline derivatives, have been synthesized through various reactions, highlighting the chemical versatility and potential applications of these compounds in further research and development. For example, the synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives showcases a method of creating complex spiro structures which could have implications in materials science, catalysis, or pharmaceuticals (Markosyan et al., 1996).

Biological Activities

Some spiro derivatives, specifically those incorporating elements of benzo[h]quinazoline, have been studied for their anti-monoamine oxidase and antitumor activities. This suggests potential therapeutic applications in treating diseases associated with monoamine oxidase such as depression, and in cancer therapy (Markosyan et al., 2015).

Structural and Catalytic Applications

The creation of spiro compounds also includes efforts to understand their structural aspects, which are crucial for designing materials with specific properties or for catalytic purposes. The synthesis and reactivity of various triazolo-annelated quinazolines provide insights into the manipulation of molecular frameworks for desired outcomes, potentially impacting materials science and catalytic chemistry (Al-Salahi, 2010).

Safety and Hazards

“N-(2-Methoxyphenyl)acetamide” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-(2-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-28-20-13-7-6-12-19(20)24-21(27)16-29-22-17-10-4-5-11-18(17)25-23(26-22)14-8-2-3-9-15-23/h4-7,10-13,25H,2-3,8-9,14-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGNCUPSIUENFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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